molecular formula C9H12OS B7893347 1-[3-(Methylthio)phenyl]ethanol

1-[3-(Methylthio)phenyl]ethanol

Cat. No.: B7893347
M. Wt: 168.26 g/mol
InChI Key: YXMYZYXSEIMZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Methylthio)phenyl]ethanol is a chiral organic compound of significant interest in synthetic and medicinal chemistry research. It features a hydroxymethyl group and a methylthio ether group attached to a phenyl ring, making it a versatile building block for the synthesis of more complex molecules . Researchers value this compound primarily as a chiral intermediate. Compounds with the 1-phenylethanol scaffold are widely used in the synthesis of pharmaceuticals and fine chemicals, often serving as precursors for the preparation of esters, ethers, and other derivatives . The methylthio (S-CH3) group on the aromatic ring is a key functional moiety. This group can influence the electronic properties of the molecule and may be further functionalized, for instance, through oxidation to sulfoxide or sulfone groups, which can alter the bioactivity and physicochemical properties of the resulting molecules . In laboratory settings, this alcohol is relevant in methodological development, including studies on asymmetric synthesis, kinetic resolution, and catalytic transformations . Its structure is analogous to other researched substituted 1-phenylethanols, which are commonly employed in the development of new chiral ligands, catalysts, and in the study of enzymatic reduction processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMYZYXSEIMZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild reducing agent suitable for ketone reduction in protic solvents. A protocol adapted from the synthesis of 3-methylamino-1-phenyl-1-propanol involves:

  • Dissolving 3-(methylthio)acetophenone in methanol.

  • Adding NaBH₄ portion-wise at 0–5°C.

  • Stirring for 4–6 hours at room temperature.

  • Quenching with water and extracting with ethyl acetate.

Typical Yield : 70–85% after purification via column chromatography.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For less reactive ketones, LiAlH₄ in anhydrous tetrahydrofuran (THF) or diethyl ether provides higher reduction efficiency:

  • Adding LiAlH₄ to a THF solution of 3-(methylthio)acetophenone under nitrogen.

  • Refluxing for 2–3 hours.

  • Quenching cautiously with aqueous NH₄Cl.

Typical Yield : 80–90%, though over-reduction risks necessitate careful stoichiometry.

Grignard Reaction with 3-(Methylthio)benzaldehyde

The Grignard reaction offers a route to construct the alcohol’s carbon skeleton. Using 3-(methylthio)benzaldehyde as the starting material:

Methyl Magnesium Bromide (CH₃MgBr) Addition

  • Preparing CH₃MgBr in dry diethyl ether.

  • Adding 3-(methylthio)benzaldehyde dropwise at 0°C.

  • Refluxing for 1 hour and hydrolyzing with NH₄Cl.

Typical Yield : 65–75%, with potential byproducts from aldehyde oxidation.

Catalytic Hydrogenation of 3-(Methylthio)styrene Oxide

Epoxide hydrogenation provides an alternative route, though it requires prior synthesis of the styrene oxide intermediate:

Hydrogenation Conditions

  • Dissolving 3-(methylthio)styrene oxide in ethanol.

  • Adding 5% Pd/C catalyst under H₂ (50 psi).

  • Stirring at 25°C for 12 hours.

Typical Yield : 60–70%, with regioselectivity challenges.

Biocatalytic Asymmetric Reduction

Enzymatic reduction using ketoreductases enables enantioselective synthesis of chiral alcohols. For example:

  • Substrate: 3-(Methylthio)acetophenone.

  • Enzyme: Lactobacillus brevis alcohol dehydrogenase.

  • Cofactor Regeneration: NADPH/glucose dehydrogenase system.

Typical Yield : >90% with >99% enantiomeric excess (ee).

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
NaBH₄ ReductionNaBH₄, MeOH, 25°C70–85Mild conditions, low costRequires dry solvents
LiAlH₄ ReductionLiAlH₄, THF, reflux80–90High efficiencyPyrophoric, moisture-sensitive
Grignard ReactionCH₃MgBr, ether, 0°C to reflux65–75Constructs carbon skeletonSensitive to aldehyde oxidation
Catalytic HydrogenationH₂, Pd/C, ethanol60–70Atom-economicalRequires epoxide precursor
Biocatalytic ReductionKetoreductase, NADPH>90High enantioselectivity, green chemistryEnzyme cost, substrate scope

Optimization and Challenges

Protecting Group Strategies

The methylthio group is susceptible to oxidation under acidic or oxidative conditions. Using trimethylsilyl chloride (TMSCl) during LiAlH₄ reductions or acetic acid buffers in enzymatic reactions mitigates unwanted sulfoxide formation.

Purification Techniques

  • Distillation : Effective for large-scale separation (boiling point ~210–220°C at 1 atm).

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves alcohol from ketone impurities.

Industrial-Scale Considerations

Adapting lab-scale methods to production requires:

  • Continuous Flow Reactors : For NaBH₄ reductions to enhance safety and yield.

  • Immobilized Enzymes : Reusable biocatalysts to lower costs in asymmetric synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylthio)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-[3-(methylthio)phenyl]ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of 1-[3-(methylthio)phenyl]ethane.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides or amines

Major Products Formed:

    Oxidation: 1-[3-(Methylthio)phenyl]ethanone

    Reduction: 1-[3-(Methylthio)phenyl]ethane

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used

Scientific Research Applications

1-[3-(Methylthio)phenyl]ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 1-[3-(methylthio)phenyl]ethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylthio group may participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Electronic and Steric Properties

1-(3-Nitrophenyl)ethanol (CAS 103966-65-0)
  • Substituent: Nitro (-NO₂), a strong electron-withdrawing group (EWG).
  • Impact: The nitro group reduces electron density on the phenyl ring, directing electrophilic substitution to the meta position. Increased polarity compared to 1-[3-(Methylthio)phenyl]ethanol, leading to higher melting points and lower solubility in organic solvents . Reactivity: Slower in nucleophilic reactions due to deactivation of the aromatic ring.
1-(3-Methylphenyl)ethanone (CAS 585-74-0)
  • Substituent : Methyl (-CH₃), a weakly electron-donating group (EDG).
  • Impact: Methyl groups enhance ring electron density, directing electrophilic substitution to ortho/para positions. Lower polarity than this compound, resulting in higher lipophilicity .
3-(1-(Dimethylamino)ethyl)phenol (CAS 105601-04-5)
  • Substituent: Dimethylamino (-N(CH₃)₂), a strong EDG.
  • Forms stable salts, improving water solubility compared to the methylthio analogue .
Thiazolidinone Derivatives
  • Compounds with methylthio groups, such as those in , exhibit antimicrobial and antimycobacterial activity.
  • Comparison: The hydroxyl group in this compound may enhance bioavailability via hydrogen bonding, whereas thiazolidinones rely on the thiazolidinone core for target binding .
Tetrazole Derivatives
  • highlights 5-(methylthio)-tetrazoles with notable antifungal activity.
  • Comparison: The ethanol moiety in this compound could improve solubility, but tetrazoles offer greater structural diversity for target specificity .
Nitro-Substituted Analogues
  • In contrast, the methylthio group in this compound may reduce toxicity while maintaining bioactivity .
Oxidation Reactions
  • This compound can be oxidized to 1-[3-(Methylsulfonyl)phenyl]ethanol, a key step in synthesizing sulfone derivatives.
  • Comparison: Para-substituted analogues (e.g., 1-(4-(methylthio)phenyl)ethanol in ) oxidize faster due to steric accessibility, while meta-substituted derivatives require harsher conditions .
Knoevenagel Condensation
  • and demonstrate the use of substituted ethanols in forming hydrazides and thiosemicarbazides.
  • Comparison: The methylthio group’s electron-donating nature facilitates condensation reactions compared to nitro-substituted ethanols .

Physical Properties

Property This compound 1-(3-Nitrophenyl)ethanol 1-(3-Methylphenyl)ethanone
Molecular Weight 168.25 g/mol 183.17 g/mol 134.18 g/mol
Boiling Point ~250°C (est.) >300°C 245°C
Solubility Moderate in ethanol, DMSO Low in organic solvents High in organic solvents
LogP ~1.8 (predicted) ~1.2 2.1

Biological Activity

1-[3-(Methylthio)phenyl]ethanol, a compound with potential biological significance, has garnered attention for its interactions with various biological systems. This article reviews the available literature on its biological activity, focusing on its effects on enzymes, receptors, and its overall pharmacological profile.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a methylthio group attached to the aromatic ring. This unique structure may influence its biological activity by altering its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby contributing to its protective effects against oxidative stress.
  • Enzyme Interaction : Interaction studies suggest that it may modulate the activity of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant inhibitory effects against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis0.75

These results indicate that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and FRAP assays. The results showed a strong ability to reduce oxidative stress indicators.

Assay TypeEC50 (mg/mL)
DPPH Radical Scavenging10.5
FRAP Assay12.0

These findings suggest that the compound may help mitigate oxidative damage in biological systems.

Enzyme Interaction Studies

Interaction studies have focused on how this compound affects enzyme activity. For instance, it was found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

EnzymeInhibition (%)
CYP2D635
CYP3A425

This inhibition could have implications for drug-drug interactions and metabolic processes in vivo.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing this compound showed significant improvement compared to control groups.
  • Case Study on Antioxidant Effects : In a model of oxidative stress induced by UV radiation, subjects receiving supplements containing this compound exhibited reduced markers of skin damage.

Q & A

Q. What are the recommended synthetic routes for 1-[3-(Methylthio)phenyl]ethanol, and what factors influence yield optimization?

The synthesis of this compound can be achieved via:

  • Reduction of 1-[3-(Methylthio)phenyl]ethanone : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C. Yield optimization depends on solvent purity, catalyst stoichiometry, and controlled moisture exclusion .
  • Grignard Reaction : React 3-(methylthio)phenylmagnesium bromide with ethylene oxide, followed by acid workup. Temperature control during Grignard formation (maintained at −10°C to 0°C) minimizes side reactions .
  • Nucleophilic Substitution : Substitute 1-[3-(Methylthio)phenyl]ethyl halides (e.g., chloride) with hydroxide ions under basic conditions (KOH/ethanol, reflux). Reaction time and halide reactivity (Cl vs. Br) critically affect yields .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

  • NMR Spectroscopy : Compare ¹H NMR signals for the methylthio group (δ ~2.5 ppm, singlet) and ethanol protons (δ ~1.2–1.5 ppm for CH₃, δ ~3.6–4.0 ppm for CH₂OH). ¹³C NMR should confirm the quaternary carbon adjacent to the methylthio group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 182.0735 (C₉H₁₂OS) with isotopic patterns consistent with sulfur .
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Compare retention times against a certified reference standard .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Boiling Point : Estimated at 245–250°C (extrapolated from similar phenyl ethanol derivatives). This informs distillation conditions under reduced pressure to prevent thermal decomposition .
  • Solubility : High solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solvent selection impacts reaction kinetics and purification steps .
  • Hydrogen Bonding : The hydroxyl group participates in H-bonding, affecting crystallization behavior and chromatographic retention .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio group in this compound during oxidation or substitution reactions?

  • Oxidation : The methylthio group (-SMe) acts as an electron donor, stabilizing intermediates during oxidation to sulfoxide or sulfone derivatives. Controlled oxidation with m-CPBA (meta-chloroperbenzoic acid) at −20°C selectively generates sulfoxide without over-oxidation .
  • Substitution : In SN2 reactions, the methylthio group’s steric bulk reduces nucleophilic attack efficiency compared to smaller substituents (e.g., -OMe). Kinetic studies using labeled substrates (e.g., deuterated ethanol) reveal transition-state geometry .

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound, and what implications does this have for its reactivity?

  • Polar Solvents : In DMSO, intramolecular H-bonding between -OH and -SMe groups stabilizes a folded conformation, reducing nucleophilicity. In nonpolar solvents (toluene), an extended conformation predominates, enhancing reactivity in esterification .
  • Temperature Effects : Elevated temperatures (>60°C) disrupt H-bonding, increasing rotational freedom of the ethanol moiety. This accelerates racemization in chiral derivatives, necessitating low-temperature protocols for stereosensitive reactions .

Q. What contradictory findings exist regarding the biological activity of this compound analogs, and how can researchers resolve these discrepancies?

  • Antimicrobial Studies : Some reports show MIC values of 5 µg/mL against S. aureus, while others report no activity. Discrepancies arise from variations in assay media (e.g., cation-adjusted Mueller-Hinton vs. nutrient broth) affecting compound solubility .
  • Enzyme Inhibition : Conflicting IC₅₀ values for COX-2 inhibition (10 µM vs. 50 µM) may stem from differences in enzyme sources (human recombinant vs. murine). Standardizing enzyme batches and pre-incubation times can reconcile results .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

  • Docking Studies : Molecular docking (AutoDock Vina) identifies favorable interactions between the methylthio group and hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). Modulating substituent electronegativity improves binding affinity .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates logP values with membrane permeability. Derivatives with logP 2.5–3.5 exhibit optimal blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.